Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic heterocyclic compound featuring a norbornane-like scaffold with oxygen and nitrogen atoms at positions 2 and 5, respectively. The iodomethyl substituent at position 1 introduces significant reactivity due to iodine's role as a leaving group, making this compound valuable in nucleophilic substitution reactions, cross-coupling chemistry, and as a precursor for radiopharmaceutical synthesis . The tert-butyloxycarbonyl (Boc) group at position 5 enhances steric protection of the amine, improving stability during synthetic procedures .
Properties
IUPAC Name |
tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18INO3/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAILWZWFSAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by functionalization to introduce the iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
Antitumor Activity
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has shown promise as a precursor in the synthesis of novel antitumor agents. Research indicates that derivatives of bicyclic compounds exhibit potent inhibitory effects on microtubule polymerization, which is crucial for cancer cell proliferation. For instance, compounds derived from similar bicyclic structures have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating their potential as effective antitumor agents .
Anti-inflammatory Properties
The compound's structural features allow for modifications that enhance anti-inflammatory activity. Studies have reported that related compounds exhibit significant anti-inflammatory effects, achieving inhibition rates comparable to standard drugs like indomethacin . This suggests that this compound could be explored for similar therapeutic applications.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions and coupling reactions makes it a valuable reagent in organic synthesis . The introduction of iodine facilitates further transformations, allowing chemists to create a diverse array of functionalized derivatives.
Development of Heterocyclic Compounds
The compound can also be utilized in the formation of heterocycles, which are essential in pharmaceuticals and agrochemicals. The bicyclic structure provides a scaffold for the incorporation of various substituents, leading to new compounds with potentially useful biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The bicyclic structure provides rigidity and specificity in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is highlighted through comparisons with analogs (Table 1):
Table 1: Key Properties of Related Bicyclo[2.2.1]heptane Derivatives
Notes:
- Reactivity Differences: The iodomethyl group enables halogen-specific reactions (e.g., Suzuki couplings) unavailable to hydroxymethyl or aminomethyl analogs. In contrast, the 3-oxo derivative participates in lactone ring-opening reactions .
- Synthetic Utility : While the unsubstituted bicyclo[2.2.1]heptane (CAS 127708-09-2) serves as a versatile scaffold, the iodomethyl derivative’s leaving-group capability makes it superior for constructing complex architectures, such as spirocycles or fused heterocycles .
- Stability and Storage: Iodine-containing compounds often require protection from light and moisture, unlike more stable analogs like the Boc-protected aminomethyl derivative .
Biological Activity
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, including antidiabetic, anticancer, and neuroprotective effects.
- Molecular Formula : C11H18INO3
- Molecular Weight : 339.17 g/mol
- CAS Number : 2126162-98-7
- Structure : The compound features a bicyclic structure that incorporates an iodine atom, which is often associated with increased reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antidiabetic Activity
Research indicates that compounds structurally related to this bicyclic framework exhibit inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism. Inhibition of this enzyme is beneficial for managing type 2 diabetes mellitus. For example, derivatives of azabicyclo compounds have shown promising results in lowering blood glucose levels in preclinical models .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have indicated that azabicyclic compounds can induce apoptosis in cancer cells, although specific data on this compound remains limited .
Neuroprotective Effects
There is emerging evidence that bicyclic nitrogen-containing compounds can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. This area warrants further investigation to elucidate the specific mechanisms involved with this compound .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
